molecular formula C22H20N4O2S B2637202 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide CAS No. 862810-98-8

2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide

Cat. No.: B2637202
CAS No.: 862810-98-8
M. Wt: 404.49
InChI Key: KKHQAUFKHVPGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates two key pharmacophores: an imidazo[1,2-a]pyrimidine core and a benzylthioacetamide side chain. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Scientific literature indicates that derivatives containing this heterocyclic system are frequently investigated for their potent antibacterial properties . Furthermore, related fused heterocyclic compounds, such as those based on the pyrimidobenzimidazole system, demonstrate broad potential in anticancer research . The molecule's acetamide linkage, particularly when connected to a methoxyphenyl group, is a feature found in compounds studied for their interaction with purinergic signaling pathways . The purinergic system, which involves signaling through extracellular nucleotides and nucleosides, is a major regulatory system in the body and a recognized pharmacological target for controlling immunity and inflammation in a range of immune-mediated inflammatory diseases (IMIDs) . The benzylthio moiety in the structure is a critical functional group; sulfur-containing derivatives like 1,3,4-thiadiazoles are extensively documented for their pronounced cytotoxic and anticancer activities against various human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (H460), and colon cancer (HCT116) . This combination of structural features makes this compound a promising candidate for researchers exploring new therapeutic agents, particularly in oncology and immunology. Potential areas of investigation include its efficacy and mechanism of action in cell-based assays, its role as an inhibitor of specific enzymatic targets, and its broader pharmacological profiling. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-28-20-9-8-17(19-13-26-11-5-10-23-22(26)25-19)12-18(20)24-21(27)15-29-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHQAUFKHVPGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C22H20N4O2S
  • Molecular Weight : 404.49 g/mol
  • Key Structural Features :
    • Benzylthio group: Enhances lipophilicity and may influence receptor interactions.
    • Imidazo[1,2-a]pyrimidine moiety: Known for its interactions with various biological targets, particularly in drug development.
    • Methoxyphenyl group: Contributes to the compound's reactivity and potential biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antibacterial Properties : Preliminary studies suggest it may inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The structural characteristics allow it to potentially modulate inflammatory pathways, possibly acting as a cyclooxygenase (COX) inhibitor.
  • Anticancer Potential : The imidazo[1,2-a]pyrimidine structure is often associated with anticancer activities due to its ability to interact with kinases and other cellular targets.

Comparative Analysis with Related Compounds

To better understand its potential applications, it is useful to compare it with similar compounds:

Compound NameStructureUnique Features
2-(benzylthio)-N-(5-(imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenyl)acetamideSimilar imidazo structurePyridine instead of pyrimidine may affect biological activity.
N-(5-(imidazo[1,2-a]pyrazine-2-yl)-4-fluorophenyl)acetamideSimilar core structureFluorine substitution enhances lipophilicity.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The benzylthio group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Thiadiazole Cores

Several acetamide derivatives with 1,3,4-thiadiazole cores () share the benzylthio group but differ in their heterocyclic systems and substituents:

Compound ID Core Structure Substituents (R Groups) Yield (%) Melting Point (°C) Key Features
5h 1,3,4-Thiadiazole Benzylthio, 2-isopropyl-5-methylphenoxy 88 135–136 High yield, lipophilic substituents
5m 1,3,4-Thiadiazole Benzylthio, 2-methoxyphenoxy 85 135–136 Methoxy group enhances solubility
1,3,4-Thiadiazole Benzylthio, 4-chloro-2-methylphenyl N/A N/A Chloro substituent for bioactivity

Key Differences :

  • The target compound replaces the thiadiazole with an imidazo[1,2-a]pyrimidin, which may improve aromatic interactions in biological targets .
  • The 2-methoxyphenyl group in the target compound likely offers better solubility than the 2-isopropyl-5-methylphenoxy group in 5h .

Analogs with Triazolopyrimidinone Cores ()

Compounds such as 896665-76-2 and 898922-14-0 feature triazolo[1,5-a]pyrimidinone cores with benzylthio groups:

Compound ID Core Structure Substituents Key Features
896665-76-2 Triazolo[1,5-a]pyrimidinone Benzylthio, 5-methyl-6-(3-methylbutyl) Alkyl chains may increase lipophilicity
898922-14-0 Triazolo[1,5-a]pyrimidinone Benzylthio, 5,6-dimethyl Methyl groups for metabolic stability

Key Differences :

  • The absence of alkyl chains in the target compound may reduce nonspecific interactions.

Imidazo[1,2-a]Pyridine/Pyrimidine Derivatives ()

Compounds like 1c () and 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione () share fused imidazo-heterocycles:

Compound ID Core Structure Substituents Key Features
1c Imidazo[1,2-a]pyridine Thiophene, cyclohexylamino Flexible substituents for target adaptation
Pyrido[1,2-a]pyrimidinone Methyl, phenyl Rigid structure for selective binding

Key Differences :

  • The 2-methoxyphenyl group offers a balance of solubility and rigidity compared to phenyl or cyclohexyl substituents.

Biological Activity

2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. The compound features a unique structural arrangement, including a benzylthio group, an imidazo[1,2-a]pyrimidine moiety, and a methoxyphenyl group. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C22H20N4O2S, with a molecular weight of 404.49 g/mol. The compound's structure is significant for its interactions with biological targets, which may lead to various pharmacological effects.

Antibacterial Properties

Research indicates that this compound exhibits promising antibacterial activity. Studies have shown that derivatives of imidazo[1,2-a]pyrimidines often demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, a study involving a series of imidazo[1,2-a]pyrimidine derivatives reported potent antimicrobial activity against various bacterial strains . The mechanism of action may involve interference with bacterial enzymatic pathways or receptor interactions.

Anti-inflammatory Effects

The imidazo[1,2-a]pyrimidine component is known for its ability to modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory responses . This property could make it a candidate for developing anti-inflammatory drugs.

Enzyme Interaction Studies

Several studies have focused on the interaction of this compound with various enzymes and receptors. The imidazo[1,2-a]pyrimidine structure is particularly noted for its potential to inhibit kinases and other enzymes involved in disease progression . Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Imidazo Core : This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Benzylthio Group : Nucleophilic substitution reactions are commonly used for this step.
  • Attachment of the Methoxyphenyl Group : Electrophilic aromatic substitution or coupling reactions are utilized here.

These synthetic routes allow for the generation of various analogs that can be tested for enhanced biological activity .

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

Study ReferenceCompoundBiological ActivityFindings
Various Imidazo DerivativesAntibacterialPotent activity against Gram-positive and Gram-negative bacteria
Imidazo[1,2-a]pyrimidinesAnti-inflammatoryInhibition of inflammatory pathways observed
Analogous CompoundsEnzyme InhibitionEffective inhibition of kinases linked to cancer progression

These findings underscore the therapeutic potential of compounds related to this compound.

Q & A

Q. What protocols ensure reproducibility in antioxidant activity assays?

  • Methodological Answer:
  • Standardized Radical Sources: Use 2,2-diphenyl-1-picrylhydrazyl (DPPH) at fixed concentrations (e.g., 100 µM).
  • Kinetic Monitoring: Measure absorbance at 517 nm every 5 minutes for 30 minutes to capture reaction progression.
  • Positive Controls: Include ascorbic acid or Trolox to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.